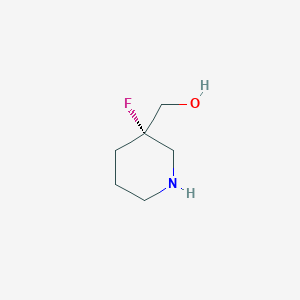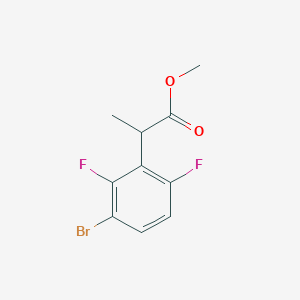
(3-Fluoro-4-piperidyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-piperidyl)methanol is a chemical compound that features a piperidine ring substituted with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) and a base like sodium hydride (NaH) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of (3-Fluoro-4-piperidyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product .
化学反应分析
Types of Reactions
(3-Fluoro-4-piperidyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-Fluoro-4-piperidyl)carboxylic acid, while reduction can produce (3-Fluoro-4-piperidyl)methane .
科学研究应用
(3-Fluoro-4-piperidyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of (3-Fluoro-4-piperidyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
(3-Fluoro-4-piperidyl)methane: Lacks the hydroxymethyl group, which can affect its reactivity and biological activity.
(3-Fluoro-4-piperidyl)carboxylic acid:
(3-Fluoro-4-piperidyl)amine: Features an amine group, which can significantly change its reactivity and interactions with biological targets.
Uniqueness
(3-Fluoro-4-piperidyl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxymethyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
(3-fluoropiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSTHXRRQMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)

![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)


![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)

![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)

![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)

